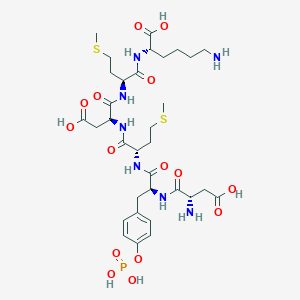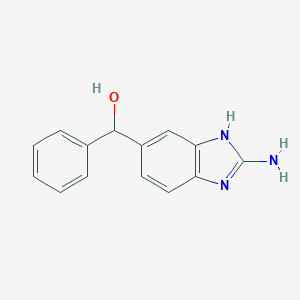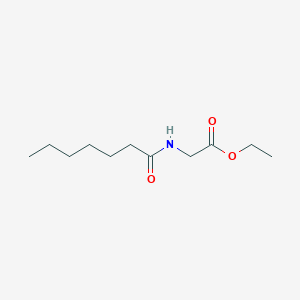![molecular formula C9H17NO B126604 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142433-97-4](/img/structure/B126604.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol, also known as (–)-Cotinine, is a naturally occurring alkaloid found in tobacco plants. It is a metabolite of nicotine and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (–)-Cotinine is not fully understood. It is believed to act on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. (–)-Cotinine is a partial agonist of nAChRs, which means it binds to the receptor and activates it, but not to the same extent as nicotine.
Effets Biochimiques Et Physiologiques
(–)-Cotinine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (–)-Cotinine in lab experiments is that it is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of (–)-Cotinine. One area of research is the development of new therapies for Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of (–)-Cotinine in smoking cessation therapy. Additionally, there is ongoing research on the biochemical and physiological effects of (–)-Cotinine, which may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
(–)-Cotinine can be synthesized from nicotine by oxidation or reduction reactions. The most common method for synthesis is through the oxidation of nicotine using potassium permanganate or chromic acid. The resulting product is then reduced to (–)-Cotinine using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
(–)-Cotinine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in smoking cessation therapy.
Propriétés
Numéro CAS |
142433-97-4 |
|---|---|
Nom du produit |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
Clé InChI |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
SMILES isomérique |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
SMILES canonique |
CN1CCC2C1C(CC2)CO |
Synonymes |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, (3a-alpha-,6-alpha-,6a-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



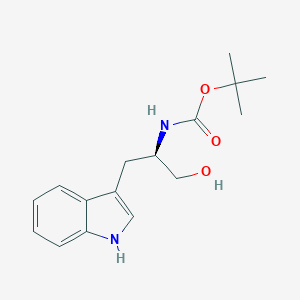
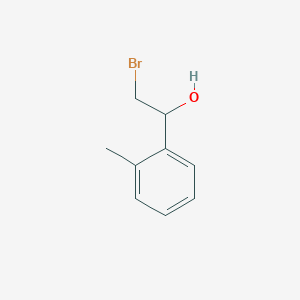
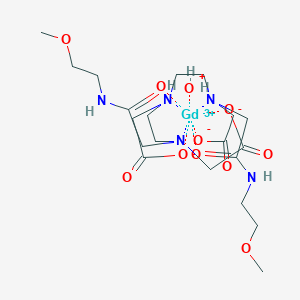
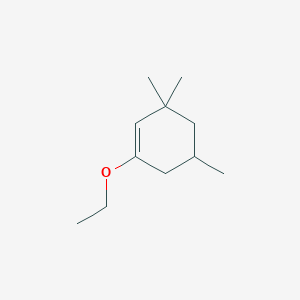
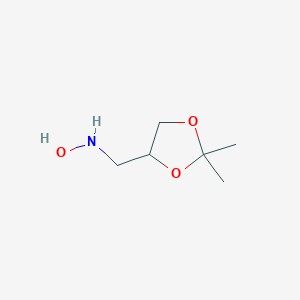
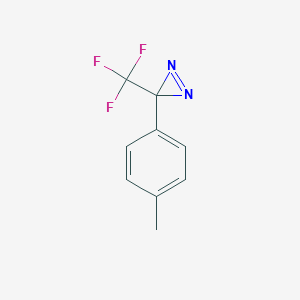
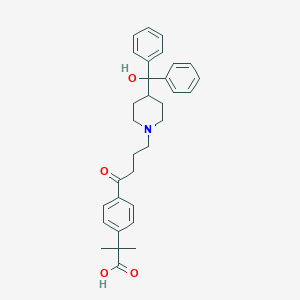
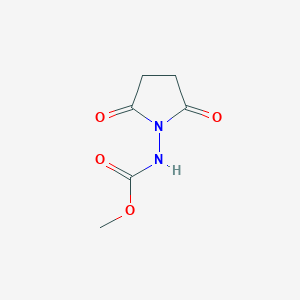
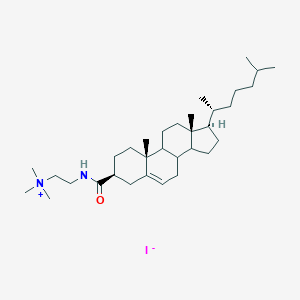
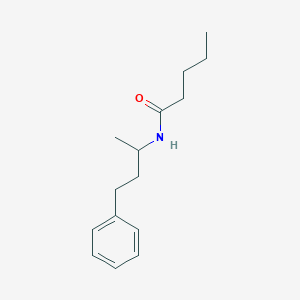
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
